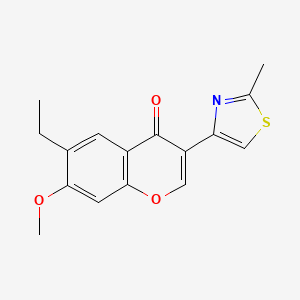
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- is a heterocyclic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are considered privileged structures in drug discovery . The unique structure of this compound, with its ethyl, methoxy, and thiazolyl substituents, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromone derivatives, including Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-, often involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the chromone core .
Industrial Production Methods
Industrial production of chromone derivatives typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Green chemistry approaches, such as using microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly used to introduce or replace substituents on the chromone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes.
Mechanism of Action
The mechanism of action of Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, chromone derivatives have been shown to inhibit certain kinases and enzymes involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(2-quinolyl)chromone
- 2-styrylchromone analogs
- 6-methoxy-2-(4-methoxyphenyl)chroman-4-one
Uniqueness
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its thiazolyl group, in particular, is not commonly found in other chromone derivatives, making it a valuable compound for further research and development .
Properties
CAS No. |
74527-41-6 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
6-ethyl-7-methoxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C16H15NO3S/c1-4-10-5-11-15(6-14(10)19-3)20-7-12(16(11)18)13-8-21-9(2)17-13/h5-8H,4H2,1-3H3 |
InChI Key |
GVYXPRZGYPAJGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















